4-Iodopyridine
Overview
Description
Synthesis Analysis
4-Iodopyridine can be synthesized through various methods. One approach involves the reaction of iodine with 4-aminopyridine, forming a pentaiodide charge-transfer complex (Al-Hashimi, Hassan, & Nour, 2005). Another method involves the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine using microwave irradiation, showcasing the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi, Davoodian, Poorfreidoni, & Mehrabi, 2019)(Ranjbar‐Karimi et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-iodopyridine derivatives has been extensively analyzed. For instance, the crystal structure of certain iodopyridine compounds, like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined, revealing unique molecular disorders and intermolecular hydrogen bonding patterns (Hanuza et al., 1997)(Hanuza et al., 1997).
Chemical Reactions and Properties
4-Iodopyridine undergoes various chemical reactions. For example, its reactivity towards hard and soft nucleophiles has been studied, revealing distinct substitution patterns based on the type of nucleophile (Ranjbar‐Karimi et al., 2019)(Ranjbar‐Karimi et al., 2019). Additionally, the synthesis of 4-iodopiperidines via aza-Prins-cyclization demonstrates the compound's versatility in forming various structures under different conditions (Yadav et al., 2008)(Yadav et al., 2008).
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Research :
- 4-Iodopyridines are used as intermediates in the synthesis of complex organic compounds. They provide valuable building blocks for pharmaceutical research, as demonstrated in the regiochemical functionalization of trihalopyridines (Bobbio & Schlosser, 2001).
- Another study explored the metalation of aryl iodides, including iodopyridines, which is important for the synthesis of polysubstituted pyridines used in pharmaceuticals (Cochennec et al., 1995).
Material Science and Photophysics :
- 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, was used in Sonogashira cross-coupling reactions to create pyridines with unique UV/Vis and emission properties (Rivera et al., 2019).
Neuroscience and Pharmacology :
- In the field of neuroscience, studies have shown that 4-aminopyridine, a related compound, can improve nerve conduction and muscle strength, potentially beneficial in multiple sclerosis treatment (Jensen et al., 2014).
- Another study highlighted the potential of transdermal 4-aminopyridine in improving functional recovery following peripheral nerve injury (Clark et al., 2019).
Safety And Hazards
Future Directions
Iodopyridines, including 4-Iodopyridine, are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are used as valuable building blocks in the production of multifunctional pyridine derivatives . Future research may focus on the development of new synthesis methods and applications of 4-Iodopyridine.
properties
IUPAC Name |
4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
Record name | 4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopyridine | |
CAS RN |
15854-87-2 | |
Record name | 4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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